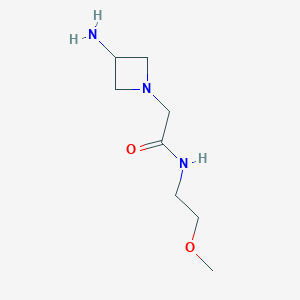
(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Descripción general
Descripción
3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone (3-AATN) is a compound found in a variety of sources, including plants, animals, bacteria, and fungi. It is a component of the polyamine family of compounds and has been studied for its potential therapeutic applications. 3-AATN is an important component of polyamine metabolism and its synthesis is necessary for the production of polyamines in cells. It has been studied for its potential to modulate cell signaling pathways, regulate gene expression, and act as a neurotransmitter. In addition, 3-AATN has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-oxidant agent.
Aplicaciones Científicas De Investigación
Anticancer Evaluation
The compound (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was synthesized and evaluated for its anticancer potential. Different nucleophiles were reacted with this compound to yield various derivatives, some of which showed promise as anticancer agents (R. S. Gouhar & Eman M. Raafat, 2015).
Synthesis of PGI2 Agonist
A novel synthesis approach was developed for a key chiral intermediate, crucial for the synthesis of a new PGI2 agonist. This process involved optical resolution, inversion, and recycling, demonstrating a practical methodology for producing this intermediate in high yield and enantiopurity (Atsushi Ohigashi et al., 2013).
Receptor Ligand Development
New sigma and 5-HT1A receptor ligands were developed by modifying the structure of arylpiperazines. This led to compounds with increased sigma affinity and selectivity, providing insights into the development of therapeutic agents targeting these receptors (F. Berardi et al., 1996).
Radiolabeling for Imaging
The synthesis of 11C-labeled methylbenzoates using Pd(0)-mediated rapid cross-coupling reactions with arylboronic acid neopentyl glycol esters was reported. This methodology is favorable for synthesizing radiolabeled compounds for imaging studies, highlighting the compound's utility in biomedical research (Misato Takashima-Hirano et al., 2012).
Analgesic Activity
Triazoles and triazolothiadiazines derived from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid were synthesized and exhibited promising analgesic activity. This indicates the potential therapeutic applications of compounds in pain management (G. Turan-Zitouni et al., 1999).
Propiedades
IUPAC Name |
(3-aminoazetidin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-13-8-16(9-13)14(17)12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13H,1-4,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSGFNJNGWZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)


![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)
